molecular formula C14H17NO B3256476 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 27092-81-5

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B3256476
CAS No.: 27092-81-5
M. Wt: 215.29 g/mol
InChI Key: DBNSYPTVJNNMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound with a unique structure that includes a phenyl group attached to a nitrogen atom within a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted piperidines with suitable reagents to form the bicyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols .

Scientific Research Applications

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Uniqueness

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

9-phenyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-9-12-7-4-8-13(10-14)15(12)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNSYPTVJNNMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734450
Record name 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27092-81-5
Record name 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 3
Reactant of Route 3
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 4
Reactant of Route 4
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 5
Reactant of Route 5
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 6
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.